3-(Dibenzylamino)-2-hydroxy-4-phenylbutyl acetate

HIV protease inhibitor synthesis darunavir intermediate chiral amino alcohol

3-(Dibenzylamino)-2-hydroxy-4-phenylbutyl acetate (CAS 871948-95-7) is a chiral amino alcohol ester possessing the (2R,3S) absolute configuration, with a molecular formula of C₂₆H₂₉NO₃ and a molecular weight of 403.51 g/mol. The compound contains a dibenzyl-protected secondary amine, a free secondary hydroxyl, and an acetate ester terminus on a phenylbutyl backbone.

Molecular Formula C26H29NO3
Molecular Weight 403.5 g/mol
CAS No. 871948-95-7
Cat. No. B12611112
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Dibenzylamino)-2-hydroxy-4-phenylbutyl acetate
CAS871948-95-7
Molecular FormulaC26H29NO3
Molecular Weight403.5 g/mol
Structural Identifiers
SMILESCC(=O)OCC(C(CC1=CC=CC=C1)N(CC2=CC=CC=C2)CC3=CC=CC=C3)O
InChIInChI=1S/C26H29NO3/c1-21(28)30-20-26(29)25(17-22-11-5-2-6-12-22)27(18-23-13-7-3-8-14-23)19-24-15-9-4-10-16-24/h2-16,25-26,29H,17-20H2,1H3
InChIKeyCMZNZNSAXHGUBS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Dibenzylamino)-2-hydroxy-4-phenylbutyl acetate CAS 871948-95-7: Procurement–Relevant Identity and Class Positioning


3-(Dibenzylamino)-2-hydroxy-4-phenylbutyl acetate (CAS 871948-95-7) is a chiral amino alcohol ester possessing the (2R,3S) absolute configuration, with a molecular formula of C₂₆H₂₉NO₃ and a molecular weight of 403.51 g/mol [1]. The compound contains a dibenzyl-protected secondary amine, a free secondary hydroxyl, and an acetate ester terminus on a phenylbutyl backbone. Its computed LogP is 4.22, polar surface area is 49.77 Ų, density is 1.147 g/cm³, and boiling point is 561.6 °C at 760 mmHg [1]. It belongs to the class of protected 1,2-amino alcohol intermediates employed in the stereocontrolled synthesis of HIV-1 protease inhibitors, most notably those in the darunavir chemotype [2][3].

Why 3-(Dibenzylamino)-2-hydroxy-4-phenylbutyl acetate Cannot Be Casually Substituted in HIV Protease Inhibitor Synthesis


Substitution of 3-(dibenzylamino)-2-hydroxy-4-phenylbutyl acetate (CAS 871948-95-7) with its (2S,3S) diastereomer (CAS 871949-02-9) would invert the C-2 hydroxyl and C-3 amino stereocenters that are critical for downstream coupling to the HIV-1 protease inhibitor pharmacophore . The (2R,3S) configuration is explicitly required in the darunavir synthetic pathway: the dibenzyl-protected amine intermediate bearing this stereochemistry undergoes Boc protection, debenzylation via hydrogenolysis, and subsequent elaboration to the final sulfonamide drug substance [1]. Use of the (2S,3S) diastereomer would produce the enantiomeric impurity profile, potentially compromising both synthetic efficiency and regulatory compliance. Furthermore, replacing the acetate ester with the pent-2-enoate ester (CAS 871948-96-8) alters both the physicochemical properties (molecular weight increases from 403.5 to 443.6 g/mol; density decreases from 1.147 to 1.123 g/cm³) and the chemoselectivity of subsequent transformations, as the α,β-unsaturated ester introduces a reactive olefin absent in the acetate .

Quantitative Differentiation Evidence for 3-(Dibenzylamino)-2-hydroxy-4-phenylbutyl acetate (CAS 871948-95-7) Versus Closest Analogs


Absolute (2R,3S) Stereochemistry as a Determinant of Downstream HIV Protease Inhibitor Fidelity

The (2R,3S) absolute configuration of CAS 871948-95-7 is non-interchangeable with the (2S,3S) diastereomer (CAS 871949-02-9) for HIV protease inhibitor synthetic routes. The (2R,3S) scaffold is the direct precursor to the N-((2R,3S)-3-(dibenzylamino)-2-hydroxy-4-phenylbutyl) framework used in Darunavir Impurity 53 (CAS 244641-42-7), a regulatory reference standard supplied with detailed characterization data compliant with ANDA requirements [1]. The synthetic pathway documented in EP 1140983 and WO 0042060 explicitly employs the (2R,3S) stereochemistry at the N-[3(S)-(dibenzylamino)-2(R)-hydroxy-4-phenylbutyl] stage, proceeding through Boc protection and hydrogenolytic debenzylation to the primary amine [2]. While both diastereomers share identical computed physicochemical descriptors (density 1.147 g/cm³, LogP 4.2241, boiling point 561.6 °C), their biological downstream applicability is mutually exclusive .

HIV protease inhibitor synthesis darunavir intermediate chiral amino alcohol stereochemical fidelity

Acetate Ester Versus Pent-2-enoate Ester: Physicochemical and Reactivity Differentiation

The acetate ester of CAS 871948-95-7 confers measurably different physicochemical properties compared to the pent-2-enoate ester analog (CAS 871948-96-8) bearing the identical (2R,3S) stereochemistry. The acetate exhibits a density of 1.147 g/cm³ and boiling point of 561.6 °C at 760 mmHg, whereas the pent-2-enoate has a lower density of 1.123 g/cm³ and a higher boiling point of 596.3 °C . The molecular weight differs by 40.1 g/mol (403.5 vs. 443.6 g/mol), attributable to the additional three-carbon α,β-unsaturated acyl chain in the pent-2-enoate. Critically, the pent-2-enoate contains a conjugated olefin (SMILES: O=C(OC[C@H](O)[C@@H](N(Cc1ccccc1)Cc2ccccc2)Cc3ccccc3)/C=C/CC) that introduces reactivity not present in the saturated acetate . This unsaturation could participate in undesired side reactions (e.g., Michael addition, olefin metathesis, or radical-mediated processes) during subsequent synthetic steps, whereas the acetate ester provides a chemically inert protecting group orthogonal to the planned hydrogenolytic debenzylation strategy [1].

ester protecting group physicochemical property chemoselectivity synthetic intermediate

Dibenzyl Protection Strategy: Orthogonal Deprotection Advantage over Free Amine and Mono-Benzyl Intermediates

The N,N-dibenzyl protection in CAS 871948-95-7 serves a specific strategic function in multi-step HIV protease inhibitor synthesis. In the DPC-681 synthetic route (EP 1140983 / WO 0042060), the dibenzyl-protected intermediate undergoes Boc protection of the NH group followed by hydrogenolytic debenzylation (H₂, Pd/C, MeOH) to liberate the primary amine [1]. This two-step sequence—protect then debenzylate—is enabled by the dibenzyl group's stability under Boc protection conditions (Boc₂O, TEA, THF) and its clean removal under hydrogenolysis without affecting the acetate ester or the Boc carbamate [1]. In contrast, a free amine intermediate such as N-[3(S)-amino-2(R)-hydroxy-4-phenylbutyl]-N-isobutylamine would be incompatible with the Boc protection step due to competing acylation at the free primary amine. A mono-benzyl protected analog would similarly lack the steric bulk and stability profile of the dibenzyl group. The two benzyl groups provide a combined molecular weight contribution of 182.2 g/mol (45.2% of total MW), conferring enhanced lipophilicity (LogP 4.22) that facilitates organic-phase handling and chromatographic purification [2].

dibenzyl protecting group hydrogenolysis orthogonal deprotection HIV protease inhibitor intermediate

Exact Mass and Polar Surface Area Differentiation for LC-MS Method Development and Impurity Tracking

The exact monoisotopic mass of CAS 871948-95-7 is 403.21500 Da, with a polar surface area (PSA) of 49.77 Ų . These parameters are identical to those of the (2S,3S) diastereomer (CAS 871949-02-9) , meaning that mass spectrometry alone cannot distinguish the two stereoisomers—chiral chromatographic separation is mandatory for identity confirmation. However, the exact mass differentiates the acetate from the pent-2-enoate ester (CAS 871948-96-8; exact mass would be approximately 443.27 Da for C₂₉H₃₃NO₃) . In the context of darunavir impurity profiling, the acetate intermediate and its downstream derivatives must be tracked against the drug substance at trace levels; UPLC-MS/MS methods developed for darunavir process-related impurities achieve lower limits of quantitation (LLOQ) of 0.02% relative to the drug substance [1]. The exact mass of 403.21500 and the characteristic fragmentation pattern of the dibenzylamino moiety serve as diagnostic markers for tracking this intermediate through synthetic steps and for detecting carryover into the final API.

exact mass LC-MS quantification impurity profiling quality control

High-Value Research and Industrial Procurement Scenarios for 3-(Dibenzylamino)-2-hydroxy-4-phenylbutyl acetate (CAS 871948-95-7)


Stereocontrolled Synthesis of Darunavir-Class HIV-1 Protease Inhibitors Requiring (2R,3S) Amino Alcohol Intermediates

This compound is the appropriate procurement choice when the synthetic route demands a (2R,3S)-configured, dibenzyl-protected amino alcohol acetate that can undergo Boc protection followed by hydrogenolytic debenzylation—the sequence documented in EP 1140983 and WO 0042060 for DPC-681-class HIV protease inhibitors [1]. The (2S,3S) diastereomer (CAS 871949-02-9) cannot substitute in this pathway due to stereochemical incompatibility at both the C-2 hydroxyl and C-3 amino centers, as confirmed by the explicit (2R,3S) specification in the darunavir intermediate literature . Researchers developing novel PI analogs with modified P1/P1′ substituents should select this compound to ensure fidelity to the established stereochemical scaffold.

Preparation and Certification of Darunavir Process-Related Impurity Reference Standards for ANDA Regulatory Filings

CAS 871948-95-7 serves as a direct synthetic precursor to Darunavir Impurity 53 (CAS 244641-42-7), a characterized N-((2R,3S)-3-(dibenzylamino)-2-hydroxy-4-phenylbutyl)-N-isobutyl-4-nitrobenzenesulfonamide reference standard supplied with full characterization data for ANDA method validation and quality control applications [2]. The exact mass (403.21500 Da) and characteristic dibenzyl fragment pattern enable development of specific LC-MS/MS MRM transitions for tracking this intermediate and its derivatives at trace levels (LLOQ 0.02%) in darunavir drug substance [3]. Quality control laboratories supporting generic darunavir manufacturers should procure this compound for impurity marker synthesis and chromatographic method development.

Academic and Industrial Research on HIV Protease Inhibitor Structure-Activity Relationships Requiring Orthogonally Protected Chiral Building Blocks

The orthogonal protection strategy—acetate ester at C-1, free hydroxyl at C-2, and N,N-dibenzyl-protected amine at C-3—makes this compound a versatile building block for SAR exploration [1]. The acetate ester is stable to the hydrogenolysis conditions used for dibenzyl removal (H₂, Pd/C, MeOH), while being cleavable under orthogonal basic hydrolysis conditions . Researchers synthesizing focused libraries of hydroxyethylamine isosteres or modified sulfonamide PI analogs should select this compound over the pent-2-enoate ester (CAS 871948-96-8), whose conjugated olefin introduces unwanted reactivity during multi-step sequences.

Development and Validation of Chiral Purity Methods for Diastereomeric Amino Alcohol Intermediates in cGMP Manufacturing

Because the (2R,3S) and (2S,3S) diastereomers share identical exact mass (403.21500 Da), PSA (49.77 Ų), LogP (4.2241), density (1.147 g/cm³), and boiling point (561.6 °C), they cannot be distinguished by achiral HPLC, MS, or bulk physicochemical measurements [1]. This necessitates the development of chiral chromatographic methods (e.g., chiral stationary phase HPLC or SFC) for identity confirmation and diastereomeric purity determination. cGMP manufacturing facilities producing darunavir intermediates should procure authenticated samples of both diastereomers for method development, system suitability testing, and batch release specifications.

Quote Request

Request a Quote for 3-(Dibenzylamino)-2-hydroxy-4-phenylbutyl acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.